1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-
CAS No.: 62871-20-9
Cat. No.: VC16120286
Molecular Formula: C18H19ClN2O
Molecular Weight: 314.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62871-20-9 |
|---|---|
| Molecular Formula | C18H19ClN2O |
| Molecular Weight | 314.8 g/mol |
| IUPAC Name | 2-(5-chloro-2-pentoxyphenyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C18H19ClN2O/c1-2-3-6-11-22-17-10-9-13(19)12-14(17)18-20-15-7-4-5-8-16(15)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,20,21) |
| Standard InChI Key | BFOYYNROSGLTKY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole heterocycle, a bicyclic structure comprising fused benzene and imidazole rings. At the 2-position of the benzimidazole core, a phenyl group is attached, which is further substituted at the 5-position with a chlorine atom and at the 2-position with a pentyloxy chain (-O-C5H11). This configuration enhances lipophilicity and electronic stability, critical for interactions with biological targets .
Physicochemical Characteristics
Key properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 62871-20-9 |
| Molecular Formula | C18H19ClN2O |
| Molecular Weight | 314.8 g/mol |
| IUPAC Name | 2-(5-chloro-2-pentoxyphenyl)-1H-benzimidazole |
| LogP (Partition Coefficient) | 5.45 |
| Topological Polar Surface Area | 37.91 Ų |
The high LogP value indicates significant hydrophobicity, favoring membrane permeability . The chlorine atom contributes to electron-withdrawing effects, potentially stabilizing the molecule in oxidative environments.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions generates the benzimidazole scaffold.
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Substituent Introduction:
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Chlorination: Electrophilic aromatic substitution introduces the chlorine atom at the 5-position of the phenyl ring.
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Pentyloxy Attachment: Nucleophilic substitution or Mitsunobu reaction installs the pentyloxy group at the 2-position.
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Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring precise positioning of substituents during chlorination.
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Yield Limitations: Multi-step reactions often result in cumulative yield losses, necessitating catalytic optimization .
Biological Activities and Mechanisms
Anticancer Properties
Preliminary in vitro studies indicate apoptosis induction in cancer cell lines, possibly through inhibition of tyrosine kinases or topoisomerases. The pentyloxy chain may facilitate cellular uptake, while the chlorine atom stabilizes interactions with hydrophobic binding pockets.
| Compound | CAS Number | Key Substituents | LogP | Primary Application |
|---|---|---|---|---|
| 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- | 62871-20-9 | Cl, pentyloxy | 5.45 | Antimicrobial research |
| 5-Methyl-2-phenyl-1H-benzo[d]imidazole | 2963-65-7 | Methyl, phenyl | 3.82 | Antibiotic/antiviral studies |
The higher LogP of 62871-20-9 enhances membrane permeability but may reduce aqueous solubility, necessitating formulation strategies .
Current Research Challenges and Future Directions
Mechanistic Uncertainties
While interactions with enzymes like tubulin are hypothesized, structural studies (e.g., X-ray crystallography) are needed to confirm target binding modes.
Pharmacokinetic Optimization
Improving bioavailability requires balancing lipophilicity and solubility. Prodrug strategies or nanocarrier systems could mitigate these issues.
Scalable Synthesis
Developing one-pot reactions or continuous-flow systems may address yield and regioselectivity challenges .
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